molecular formula C25H50O B1492411 10-Pentacosanone CAS No. 31469-37-1

10-Pentacosanone

Cat. No. B1492411
CAS RN: 31469-37-1
M. Wt: 366.7 g/mol
InChI Key: NSHORHTXEVNSCG-UHFFFAOYSA-N
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Description

10-Pentacosanone is a type of very long-chain methyl ketone . It is a major component of the UV-reflective abdominal wax of dragonflies . The IUPAC name for this compound is pentacosan-13-one .


Synthesis Analysis

The synthesis of 2-pentacosanone, a similar compound to this compound, has been studied in the context of dragonfly wax. The compound spontaneously forms light-scattering scale-like fine structures with strong UV reflection .


Molecular Structure Analysis

This compound has a molecular formula of C25H50O . It is a long-chain molecule with a ketone functional group. The exact structure and position of the ketone group can vary, as seen in similar compounds like 2-pentacosanone and 13-pentacosanone .

Scientific Research Applications

Colorimetric Sensor Development

10-Pentacosanone and related compounds have been utilized in developing colorimetric sensors. For instance, Pumtang et al. (2011) synthesized a series of diacetylene acids, including 4-(pentacosa-10,12-diynylamino)-4-oxobutanoic acid, which, in combination with pentacosa-10,12-diynoic acid, was used to create paper-based sensor arrays for solvent detection. These sensors exhibited a colorimetric response to various organic solvents, changing colors upon exposure (Pumtang et al., 2011).

Nanostructure Formation and Analysis

This compound derivatives have been explored in the formation of nanostructures. Alloisio et al. (2015) studied 10,12-pentacosadiynoic acid's ability to adsorb on the surface of silver nanoparticles, which, upon UV irradiation, produced stable nanohybrids with core–shell architectures. This research contributes to the understanding of nano to mesoscale architecture formation (Alloisio et al., 2015).

NMR Spectroscopy in Biochemical Studies

Dodevski et al. (2014) developed a reverse micelle surfactant system using 1-decanoyl-rac-glycerol and lauryldimethylamine-N-oxide for solution nuclear magnetic resonance (NMR) studies of proteins and nucleic acids. This system, incorporating compounds like this compound, enhances the NMR performance for studying macromolecules, showcasing its application in biochemical research (Dodevski et al., 2014).

Radiation Dosimetry

Research by Ali et al. (1996) explored the use of pentacosa-10,12-diynoic acid in Langmuir-Blodgett (LB) multilayer films for radiation dosimetry. These films respond to gamma and UV radiation, suggesting their potential as a dosimeter system in radiation processing industries (Ali et al., 1996).

Thermochromic Properties and Temperature Sensing

Wacharasindhu et al. (2010) investigated the thermochromic properties of polydiacetylenes derived from mono- and diamides of 10,12-pentacosadiynoic acid. The study showed variation in color transition temperatures and thermochromic reversibility, indicating potential applications in universal temperature sensing materials (Wacharasindhu et al., 2010).

properties

IUPAC Name

pentacosan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O/c1-3-5-7-9-11-12-13-14-15-16-18-20-22-24-25(26)23-21-19-17-10-8-6-4-2/h3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHORHTXEVNSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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